molecular formula C8H9NO2S B1442180 2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid CAS No. 1190391-79-7

2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid

Cat. No.: B1442180
CAS No.: 1190391-79-7
M. Wt: 183.23 g/mol
InChI Key: LXTQNZVLBRIKML-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is an organic compound with the molecular formula C8H9NO2S It is a heterocyclic compound containing a thiazole ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentanone derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized by adjusting parameters such as temperature, pressure, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
  • 2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid ethyl ester

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-4-9-7-5(8(10)11)2-3-6(7)12-4/h5H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTQNZVLBRIKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728267
Record name 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190391-79-7
Record name 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 31.5 g (149 mmol) of ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate from step A in a mixture of 450 mL of anhydrous THF and 100 mL of methanol was added a solution of 149 mL of a 1.0 M solution (149 mmol) of lithium hydroxide. The resulting mixture stirred at room temperature for 3 h and then the volatile organics were evaporated in vacuo. The aqueous residue was extracted with Et2O (2×250 ml.) and then acidified to pH=3 with 170 mL of a 1.0 N hydrochloric acid solution. The solution was saturated with solid sodium chloride and then extracted with dichloromethane (3×250 mL). The combined organic layers were dried over magnesium sulfate, filtered and evaporated in vacuo. The crude residue was then triturated with acetonitrile, filtered and dried under vacuum to give the title compound as an off white solid. 1HNMR (500 MHz, CDCl3) δ: 11.75 (br s, 1H), 4.02 (m, 1H), 3.00 (m, 1H), 2.90-2.66 (m, 6H).
Quantity
31.5 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
149 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
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2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
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2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
Reactant of Route 4
2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
Reactant of Route 5
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2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
Reactant of Route 6
2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid

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